2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Description
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. The compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-7-6-16-20(3)11(7)14(21)19-15-18-10-5-4-9-12(13(10)23-15)22-8(2)17-9/h4-6H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUQSYNYPCDLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a complex architecture that includes:
- Thiazole and Benzothiazole Moieties : Known for their diverse pharmacological properties.
- Pyrazole Core : A structure commonly associated with anti-inflammatory and analgesic activities.
- Carboxamide Functional Group : Enhances solubility and reactivity, allowing for various chemical modifications.
This unique combination of functional groups contributes to the compound's potential therapeutic effects.
Anticancer Activity
Several studies have indicated that compounds containing thiazole and benzothiazole derivatives exhibit promising anticancer properties. The presence of the pyrazole ring further enhances these effects by potentially inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with tumor growth.
Antimicrobial Properties
Compounds similar in structure to 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide have shown activity against various microbial strains. The thiazole component is particularly noted for its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has suggested that derivatives of pyrazole can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This could position this compound as a potential therapeutic agent for inflammatory diseases.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, thiazole derivatives have been studied for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme relevant in glucose metabolism and type 2 diabetes management.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Multi-step Synthesis : Involves the sequential reaction of starting materials under controlled conditions to yield the final product.
- One-pot Reactions : Recent advancements have allowed for one-pot synthesis strategies that simplify the process while maintaining high yields and purity.
- Modification of Existing Compounds : The compound can be derived from simpler thiazole or benzothiazole precursors through targeted chemical transformations.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of benzothiazole derivatives similar to this compound. Results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial properties, a derivative of the compound was tested against various bacterial strains. The results showed effective inhibition of bacterial growth at concentrations below 100 µg/mL. This study underscored the potential use of such compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . Its antitumor activity may involve the inhibition of specific signaling pathways that are essential for cancer cell growth and survival .
Comparison with Similar Compounds
2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide can be compared with other similar compounds, such as:
2,4-disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
1,3,4-thiadiazole derivatives: These compounds are known for their antimicrobial and antifungal activities and are used in the development of new drugs.
Indole derivatives: These compounds have significant biological potential, including anti-inflammatory and analgesic activities.
Biological Activity
The compound 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of the compound includes:
- Pyrazole ring : Known for its diverse biological activities.
- Thiazole and benzothiazole moieties : These components are associated with various pharmacological properties.
The molecular formula is with a molecular weight of approximately 356.45 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzothiazole derivatives often exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : A study evaluated various pyrazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 8 μg/mL against these pathogens .
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. For example:
- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that certain pyrazole derivatives exhibited cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and P388 (leukemia). Specific compounds showed IC50 values ranging from 2.8 to 3.5 μM, indicating potent activity .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : Many thiazole and benzothiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Molecular docking studies suggest that these compounds may interact with DNA topoisomerases, which are crucial for DNA replication and transcription .
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the relative efficacy of this compound versus structurally similar ones. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Benzothiazole scaffold | Antimicrobial |
| Thiazolidinedione | Thiazole ring | Antidiabetic |
| Benzothiazole derivatives | Benzothiazole core | Anticancer |
Case Study 1: Antifungal Activity
A recent study on pyrazole-carboxamide derivatives highlighted their antifungal activity against Colletotrichum gloeosporioides, a significant agricultural pathogen. The compound showed substantial mycelial inhibition rates, with the most effective derivative achieving over 60% inhibition at higher concentrations .
Case Study 2: Synthesis and Evaluation
In another study focused on synthesizing new pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly influenced biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity before biological testing .
Q & A
Q. What are the key steps and optimal conditions for synthesizing 2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide?
Methodological Answer: The synthesis involves multi-step organic reactions to assemble the thiazolo-benzothiazole and pyrazole-carboxamide moieties. Key steps include:
- Cyclocondensation of substituted benzothiazole precursors with thioamide derivatives under reflux conditions (e.g., DMF or dichloromethane as solvents, 80–100°C) .
- Coupling reactions to attach the pyrazole-carboxamide group, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
- Optimization factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C for coupling), and catalyst selection (e.g., NaH for deprotonation) .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst/Yield (%) |
|---|---|---|---|
| Cyclocondensation | DMF | 80–100 | K₂CO₃ / 45–57 |
| Pyrazole coupling | Dichloromethane | 25–30 | EDC / 58–65 |
Q. How can researchers confirm the structural integrity of the compound during synthesis?
Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the pyrazole C=O group appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅N₅O₂S₂: expected m/z 401.06) .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cell Viability Assays : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Dose-Response Curves : IC₅₀ values calculated using non-linear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Analog Synthesis : Modify substituents on the pyrazole (e.g., 4-methyl vs. 4-ethoxy) and benzothiazole (e.g., 7-methyl vs. 6-chloro) .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., 14-α-demethylase for antifungal activity) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyrazole carbonyl) and hydrophobic regions (e.g., thiazole rings) .
Q. Table 2: Docking Scores of Analogs vs. Target Protein (PDB: 3LD6)
| Analog Substituents | Docking Score (kcal/mol) | Binding Pose Analysis |
|---|---|---|
| 4-Methyl pyrazole | -8.2 | H-bond with Tyr140 |
| 6-Chloro benzothiazole | -9.1 | π-π stacking with Phe145 |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate antiproliferative activity with both MTT and clonogenic assays .
- Kinetic Solubility Studies : Use HPLC-UV to assess compound stability in assay buffers (e.g., PBS vs. DMSO) .
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., GI₅₀ in NCI-60 panel) to identify lineage-specific effects .
Q. What strategies optimize reaction pathways for scale-up without compromising yield?
Methodological Answer:
- Flow Chemistry : Transition from batch to continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- DoE (Design of Experiments) : Use Minitab or JMP to model solvent ratios (e.g., DMF:H₂O) and catalyst loading (e.g., 1.2 eq. K₂CO₃) .
- In Situ Monitoring : ReactIR or PAT tools track intermediate formation in real time .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace amide bond formation via 2D NMR .
- Kinetic Profiling : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., carboxamide coupling) .
- DFT Calculations : Gaussian 09 simulations predict transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
